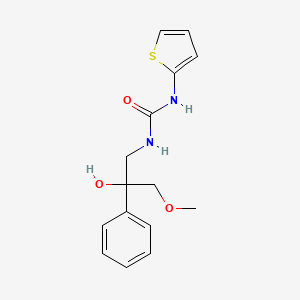

1-(2-Hydroxy-3-methoxy-2-phenylpropyl)-3-(thiophen-2-yl)urea

Description

Properties

IUPAC Name |

1-(2-hydroxy-3-methoxy-2-phenylpropyl)-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3S/c1-20-11-15(19,12-6-3-2-4-7-12)10-16-14(18)17-13-8-5-9-21-13/h2-9,19H,10-11H2,1H3,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJYPMGSSYGBERN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(CNC(=O)NC1=CC=CS1)(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Hydroxy-3-methoxy-2-phenylpropyl)-3-(thiophen-2-yl)urea is a compound with the molecular formula C15H18N2O3S and a molecular weight of 306.38 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

The compound features a urea functional group, which is often associated with various biological activities, including enzyme inhibition and receptor modulation. Its structure includes a thiophene ring, which may enhance its interaction with biological targets due to the aromatic nature of the thiophene moiety.

Anticancer Activity

Research has indicated that derivatives of urea compounds can exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit tumor cell proliferation by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell growth and survival.

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 | 12.5 | Apoptosis induction | |

| HeLa | 8.0 | Cell cycle arrest | |

| A549 | 15.0 | Inhibition of EGFR |

Anti-inflammatory Effects

In addition to anticancer properties, the compound has been studied for its anti-inflammatory effects. Research suggests that it may inhibit pro-inflammatory cytokines and modulate the immune response.

Case Study: Anti-inflammatory Mechanism

A study involving lipopolysaccharide (LPS)-induced inflammation in murine models demonstrated that treatment with this compound resulted in a significant reduction in TNF-alpha and IL-6 levels, indicating its potential as an anti-inflammatory agent.

Neuroprotective Properties

Another area of interest is the neuroprotective effects of this compound. Preliminary studies suggest that it may help protect neuronal cells from oxidative stress and apoptosis, potentially benefiting conditions like Alzheimer's disease.

Table 2: Neuroprotective Activity Findings

| Study Reference | Model Used | Observed Effect |

|---|---|---|

| SH-SY5Y neurons | Reduced oxidative stress markers | |

| Mouse model | Improved cognitive function |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The urea moiety can interact with various enzymes, potentially inhibiting their activity.

- Receptor Modulation : The thiophene ring may facilitate binding to specific receptors involved in cancer and inflammation pathways.

- Oxidative Stress Reduction : The compound's structure may confer antioxidant properties, reducing cellular damage.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures to 1-(2-Hydroxy-3-methoxy-2-phenylpropyl)-3-(thiophen-2-yl)urea exhibit significant anticancer properties. The mechanism of action often involves the induction of apoptosis in cancer cells and modulation of key signaling pathways.

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 | 12.5 | Apoptosis induction | |

| HeLa | 8.0 | Cell cycle arrest | |

| A549 | 15.0 | Inhibition of EGFR |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory conditions.

Case Study: Anti-inflammatory Mechanism

A study using lipopolysaccharide (LPS)-induced inflammation in murine models found that treatment with this compound resulted in a significant reduction in levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

Neuroprotective Properties

Preliminary research highlights the neuroprotective effects of this compound, suggesting it may protect neuronal cells from oxidative stress and apoptosis. This could have implications for conditions such as Alzheimer's disease.

Table 2: Neuroprotective Activity Findings

| Study Reference | Model Used | Observed Effect |

|---|---|---|

| SH-SY5Y neurons | Reduced oxidative stress markers | |

| Mouse model | Improved cognitive function |

Comparison with Similar Compounds

Urea Derivatives with Adamantyl Substituents ()

A series of 1-adamantyl/2-adamantyl-3-heteroaryl ureas (e.g., compounds 40–46 in ) share the urea backbone but differ in substituents. Key comparisons include:

| Compound | Substituents | Yield (%) | Melting Point (°C) | Activity Notes |

|---|---|---|---|---|

| 40 | 1-adamantyl, 5-(thiophen-2-yl)oxadiazole | 42.4 | 211–213 | Anti-tuberculosis activity |

| 41 | 1-adamantyl, 1-ethylpyrazole | 56.2 | 140–146 | Not specified |

| 45 | 2-adamantyl, oxazole | 40.6 | 189–192 | Not specified |

| Target | 2-hydroxy-3-methoxy-2-phenylpropyl, thiophen-2-yl | N/A | N/A | Hypothesized activity |

Structural and Functional Insights :

- Adamantyl vs. Phenylpropyl Groups: The adamantyl group in compounds 40–46 is highly lipophilic and bulky, likely enhancing membrane permeability but reducing solubility.

- Thiophene vs. Other Heterocycles : Compound 40 incorporates a thiophene within an oxadiazole ring, while the target compound directly links thiophene to urea. This difference may alter electronic properties and binding affinity .

- Synthetic Yields : Yields for adamantyl-ureas range from 40–63%, suggesting moderate efficiency in urea-forming reactions. The target compound’s synthesis (if analogous) may face similar challenges .

Thiophene-Containing Analogs ( and )

lists impurities in drospirenone formulations, including a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol and e (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine, which share thiophene motifs but lack the urea core. Key differences:

- Functional Groups : The target compound’s urea group enables hydrogen bonding, whereas compounds rely on amines or naphthol groups for interactions. This may reduce their stability or specificity compared to urea derivatives .

- Structural Complexity : The target compound’s multi-substituted phenylpropyl chain offers greater stereochemical diversity than the simpler alkyl chains in analogs .

describes 1-(2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-(3-phenylpropyl)urea , which shares the urea-thiophene framework but differs in substituents:

- Hydroxyethoxy vs. Hydroxy-Methoxy : The hydroxyethoxy group in ’s compound may increase solubility compared to the target’s methoxy group, but methoxy’s electron-donating effects could enhance resonance stabilization .

Q & A

Q. How can hybrid methodologies (e.g., QSAR combined with machine learning) accelerate the development of analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.